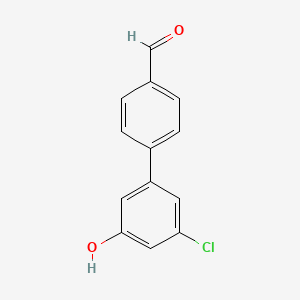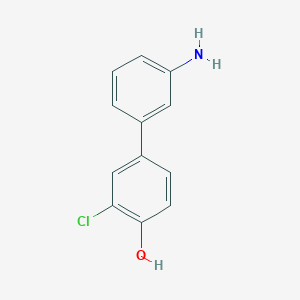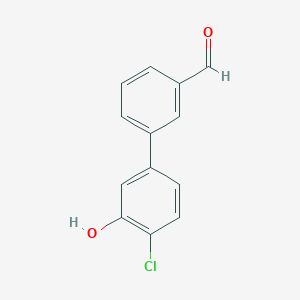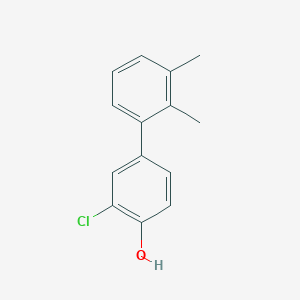
3-Chloro-5-(4-formylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-formylphenyl)phenol, 95% (3C5F) is an organic compound with a molecular formula of C9H7ClO2 and a molecular weight of 184.599 g/mol. It is a white solid at room temperature and has a melting point of 118–122 °C. 3C5F is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-formylphenyl)phenol, 95% has many scientific research applications. It is commonly used as a reagent for the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of pharmaceuticals, pesticides, and dyes. In addition, 3-Chloro-5-(4-formylphenyl)phenol, 95% is used in the synthesis of polymers, catalysts, and other materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(4-formylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It is also thought to inhibit the activity of certain proteins involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
3-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, as well as the activity of certain proteins involved in the metabolism of carbohydrates and lipids. In addition, 3-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(4-formylphenyl)phenol, 95% has many advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also non-toxic and has a low cost. However, it is sensitive to light and air, and should be stored in a dark, airtight container.
Direcciones Futuras
The future directions for 3-Chloro-5-(4-formylphenyl)phenol, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of 3-Chloro-5-(4-formylphenyl)phenol, 95% as a drug delivery system and its ability to target specific cells or tissues. Finally, research into the synthesis of more complex derivatives of 3-Chloro-5-(4-formylphenyl)phenol, 95% is necessary to expand its applications in scientific research.
Métodos De Síntesis
3-Chloro-5-(4-formylphenyl)phenol, 95% can be synthesized in two steps. The first step involves the reaction of 4-formylphenol with thionyl chloride to form 4-chloro-5-formylphenol. The second step involves the reaction of 4-chloro-5-formylphenol with sodium hydroxide to form 3-Chloro-5-(4-formylphenyl)phenol, 95%. Both of these reactions can be carried out in an inert atmosphere, such as nitrogen or argon, and require heating to a temperature of approximately 150°C.
Propiedades
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQQJIWHOHAQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685858 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-formylphenyl)phenol | |
CAS RN |
1261891-81-9 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














